![molecular formula C28H28N2O4 B13647317 Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13647317.png)
Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-((2’-(methoxycarbonyl)-[1,1’-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that belongs to the class of substituted imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Métodos De Preparación
One common method for synthesizing substituted imidazoles involves the cyclization of amido-nitriles in the presence of a nickel catalyst . This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole product.
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for the efficient and scalable synthesis of complex molecules. The reaction conditions, including temperature, pressure, and solvent choice, are carefully optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Methyl 1-((2’-(methoxycarbonyl)-[1,1’-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as tert-butylhydroperoxide (TBHP) and reducing agents like sodium borohydride (NaBH4) .
For example, the oxidation of the imidazole ring can lead to the formation of N-oxide derivatives, which may exhibit different chemical and biological properties compared to the parent compound.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
In biology and medicine, substituted imidazoles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound may be investigated for its potential as a therapeutic agent in various disease models, as well as its ability to modulate specific biological pathways.
In industry, the compound’s stability and reactivity make it suitable for use in the development of functional materials, such as catalysts and dyes for solar cells . Its versatility and utility in a number of applications highlight its importance in both academic and industrial research.
Mecanismo De Acción
The mechanism of action of Methyl 1-((2’-(methoxycarbonyl)-[1,1’-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate is likely to involve interactions with specific molecular targets and pathways. For instance, imidazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
The compound’s structure allows it to bind to specific sites on target proteins, potentially inhibiting or activating their function. This interaction can result in the modulation of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation. Further research is needed to elucidate the precise molecular mechanisms and pathways involved in the compound’s effects.
Comparación Con Compuestos Similares
Methyl 1-((2’-(methoxycarbonyl)-[1,1’-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate can be compared to other substituted imidazoles, such as 1-methyl-1H-imidazole-5-carboxylic acid and 1-methyl-2-imidazolecarboxaldehyde . These compounds share a similar imidazole core but differ in their substituents and overall structure.
The unique combination of a biphenyl group and a benzimidazole core in Methyl 1-((2’-(methoxycarbonyl)-[1,1’-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate sets it apart from other imidazole derivatives
Propiedades
Fórmula molecular |
C28H28N2O4 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
methyl 3-[[4-(2-methoxycarbonylphenyl)phenyl]methyl]-7-methyl-2-propylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C28H28N2O4/c1-5-8-25-29-26-18(2)15-21(27(31)33-3)16-24(26)30(25)17-19-11-13-20(14-12-19)22-9-6-7-10-23(22)28(32)34-4/h6-7,9-16H,5,8,17H2,1-4H3 |
Clave InChI |
UZTLLOMIRYFGLV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
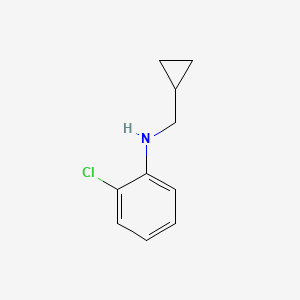
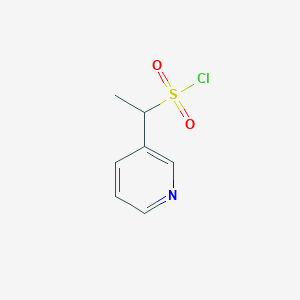
![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
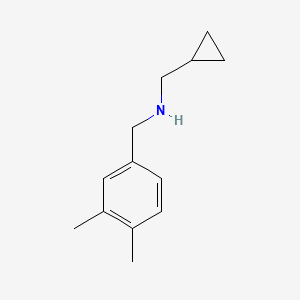
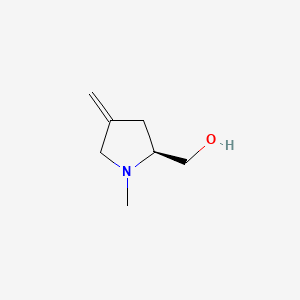
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)
![5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/structure/B13647281.png)

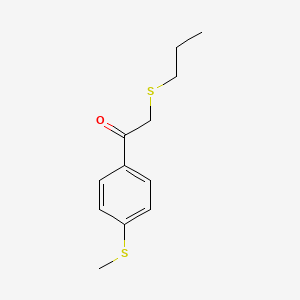
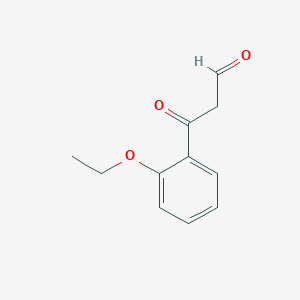
![9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13647308.png)

![2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13647318.png)
